molecular formula C8H18ClNO B1532267 4-Isopropoxypiperidine hydrochloride CAS No. 1097146-30-9

4-Isopropoxypiperidine hydrochloride

Cat. No. B1532267
M. Wt: 179.69 g/mol
InChI Key: AMLQRNZJKHGYQI-UHFFFAOYSA-N
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Description

4-Isopropoxypiperidine Hydrochloride is a reactant used in the synthesis of pharmaceuticals. It is used in the synthesis of benzothiazole derivatives as C-Met inhibitors . The compound has a molecular weight of 179.69 and a molecular formula of C8H18ClNO .


Synthesis Analysis

The synthesis of 4-Isopropoxypiperidine Hydrochloride involves the use of O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and triethylamine in N,N-dimethyl-formamide at 25℃ for 4 hours . The crude product is then purified by preparative HPLC .


Molecular Structure Analysis

The molecular structure of 4-Isopropoxypiperidine Hydrochloride is represented by the canonical SMILES: CC©OC1CCNCC1.Cl . The InChI is InChI=1S/C8H17NO.ClH/c1-7(2)10-8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H31H .


Chemical Reactions Analysis

The chemical reactions involving 4-Isopropoxypiperidine Hydrochloride are primarily in the synthesis of pharmaceuticals . The compound is used as a reactant in the synthesis of benzothiazole derivatives as C-Met inhibitors .


Physical And Chemical Properties Analysis

4-Isopropoxypiperidine Hydrochloride is an off-white solid . It has a molecular weight of 179.69 and a molecular formula of C8H18ClNO . The compound has a topological polar surface area of 21.3Ų .

Scientific Research Applications

Neuropharmacology Research

In neuropharmacology, substituted 4-aminopiperidines, related to 4-Isopropoxypiperidine hydrochloride, have shown high in vitro affinity and selectivity for the human dopamine D1 receptor. These compounds, including a 3-isopropoxy analog, have been identified as potent dopamine D4 receptor antagonists, suggesting their potential utility in investigations requiring selective tagging or blockade of dopamine D4 sites. Despite challenges like poor metabolic stability and low bioavailability, their high affinity and selectivity for dopamine D4 receptors highlight their significance in studying dopaminergic mechanisms (Schlachter et al., 1997).

Molecular and Quantum Mechanics in Drug Design

The metabolism of 4-Aminopiperidine drugs by cytochrome P450s, with a focus on their N-dealkylation reaction, offers insights into the molecular and quantum mechanical underpinnings of drug design. Studies using molecular mechanics-based docking and quantum mechanics-based reactivity calculations, supported by human liver microsomal clearance data, underline the importance of molecular interactions in the metabolism of 4-aminopiperidines. These findings emphasize the role of structural elements in optimizing drug metabolism, providing a foundation for future drug discovery and design efforts (Hao Sun & D. Scott, 2011).

Synthesis and Chemical Analysis

Research into the synthesis and analysis of piperidine and its derivatives, such as 4-Isopropoxypiperidine hydrochloride, extends into various chemical domains. For instance, studies on the aza-Prins-cyclization process have led to the efficient synthesis of 4-hydroxypiperidines, showcasing the method's effectiveness in producing these compounds under mild conditions. This technique's innovation opens new avenues for synthesizing piperidine derivatives, which are crucial for further chemical and pharmacological explorations (Yadav et al., 2009).

Radiopharmaceutical Applications

In the realm of radiopharmaceuticals, derivatives of 4-Isopropoxypiperidine hydrochloride have been explored for their potential in molecular imaging, particularly with positron emission tomography (PET). The development of chelators for the positron-emitting radiometal gallium-68, utilizing hydroxypiperidine derivatives, underscores the compound's utility in enhancing diagnostic imaging techniques. These advancements illustrate the compound's versatility and its contribution to improving clinical diagnostic methods (Cusnir et al., 2017).

Safety And Hazards

The safety information for 4-Isopropoxypiperidine Hydrochloride indicates that it has hazard statements H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

4-propan-2-yloxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)10-8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLQRNZJKHGYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxypiperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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